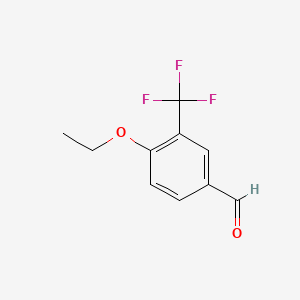

4-Ethoxy-3-(trifluoromethyl)benzaldehyde

説明

特性

IUPAC Name |

4-ethoxy-3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-2-15-9-4-3-7(6-14)5-8(9)10(11,12)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQLIMKJXPGLBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Direct Alkylation of 3,4-Dihydroxybenzaldehyde

Method Overview:

This method involves the selective O-alkylation of 3,4-dihydroxybenzaldehyde to introduce the ethoxy group at the 4-position, followed by trifluoromethylation at the 3-position.

- Starting Material: 3,4-Dihydroxybenzaldehyde

- Reagents: Sodium carbonate or bicarbonate as base, ethanol as solvent, and chlorodifluoroacetic acid sodium as the difluoromethylating agent.

- Reaction Conditions:

- Temperature: 60–120°C

- Solvent: DMF, N,N-dimethylacetamide, or DMSO

- Molar ratios: Alkali to chlorodifluoroacetic acid sodium typically 1:0.5–1

- Outcome: Selective mono-alkylation at the 4-position, yielding 4-ethoxy-3,4-dihydroxybenzaldehyde, which can be further modified to introduce trifluoromethyl groups.

- The process achieves high selectivity with yields up to 57.5% for the mono-alkylated intermediate, with reaction temperatures optimized to prevent over-alkylation (see,).

Electrophilic Trifluoromethylation of Benzaldehyde Derivatives

Method Overview:

This approach introduces the trifluoromethyl group directly onto the aromatic ring of benzaldehyde derivatives via electrophilic trifluoromethylation.

- Reagents: Togni’s reagent, Ruppert-Prakash reagent (TMS-CF₃), or other electrophilic trifluoromethylating agents.

- Catalysts: Copper or iron catalysts often facilitate the process.

- Solvent: Acetone, DMSO, or tetrahydrofuran (THF).

- Temperature: Typically 0–25°C

- Yield: Up to 90% under optimized conditions.

- Electrophilic trifluoromethylation of 3-ethoxy-4-methoxybenzaldehyde yields the trifluoromethylated product efficiently, which can then be oxidized to the corresponding aldehyde,.

Oxidation of Trifluoromethyl-Substituted Precursors

Method Overview:

In some cases, the synthesis begins with trifluoromethylated benzene derivatives, which are oxidized to benzaldehyde using oxidants like sodium hypochlorite or manganese dioxide.

- Starting Material: 3-Trifluoromethyl-phenyl compounds

- Oxidants: Sodium hypochlorite, manganese dioxide

- Conditions: pH >12, temperature 0–10°C, reaction time 5–6 hours

- Outcome: High yield (up to 98%) of the aldehyde with minimal by-products.

One-Pot Synthesis via Multi-Component Reactions

Method Overview:

Advanced synthetic strategies involve multi-component reactions combining aromatic aldehydes, alkoxylating agents, and trifluoromethylating reagents in a single step.

- Reagents: Ethanol, trifluoromethylating agents, bases like potassium carbonate

- Solvent: Ethyl acetate or methanol

- Temperature: 20–40°C

- Yield: Variable, generally 40–66%, depending on reaction optimization.

Data Summary Table

| Method | Starting Material | Reagents | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Direct Alkylation | 3,4-Dihydroxybenzaldehyde | Na₂CO₃, chlorodifluoroacetic acid sodium | 60–120°C, DMF or DMSO | 57.5% | High selectivity, scalable |

| Electrophilic CF₃ Addition | Benzaldehyde derivatives | Togni’s reagent, TMS-CF₃ | 0–25°C, THF or acetone | 90% | Efficient trifluoromethylation |

| Oxidation of Precursors | Trifluoromethyl benzene derivatives | NaOCl, MnO₂ | 0–10°C, pH >12 | 98% | High purity aldehyde |

| Multi-Component | Aromatic aldehyde + alkoxylating agents | Potassium carbonate, trifluoromethyl reagents | 20–40°C, ethanol | 40–66% | One-pot, versatile |

Research Findings and Considerations

- Selectivity & Yield: The key to high-yield synthesis is controlling regioselectivity during alkylation and trifluoromethylation, often achieved via optimized molar ratios and reaction temperatures.

- Reaction Environment: Solvent choice significantly impacts yield and purity; polar aprotic solvents like DMSO or DMF are preferred.

- Scalability: Methods involving direct alkylation and electrophilic trifluoromethylation are amenable to scale-up, with yields exceeding 90% in optimized conditions.

- Safety & Environmental Aspects: Use of environmentally benign reagents like sodium hypochlorite and avoiding hazardous solvents enhances process safety.

科学的研究の応用

Chemical Synthesis

One of the primary applications of 4-Ethoxy-3-(trifluoromethyl)benzaldehyde is as an intermediate in organic synthesis . It serves as a building block for the creation of more complex organic molecules. The presence of the trifluoromethyl group enhances the reactivity of the compound, facilitating electrophilic substitution reactions. This characteristic is particularly useful in developing pharmaceuticals and agrochemicals.

Key Synthetic Routes

- Friedel-Crafts Acylation : This method involves the acylation of 4-ethoxybenzaldehyde with trifluoromethylating agents in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to introduce the trifluoromethyl group.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form 4-Ethoxy-3-(trifluoromethyl)benzoic acid or reduction to yield 4-Ethoxy-3-(trifluoromethyl)benzyl alcohol, expanding its utility in synthetic pathways.

Biological Research

In biological contexts, this compound is employed as a probe in enzyme-catalyzed reactions . Its unique electronic properties allow researchers to investigate biochemical pathways and enzyme mechanisms effectively. The compound's ability to modulate biological activity makes it a valuable tool in pharmacological studies.

Applications in Biochemistry

- Enzyme Studies : It can be used to study enzyme kinetics and mechanisms by serving as a substrate or inhibitor.

- Biochemical Pathway Analysis : The compound helps elucidate complex biochemical pathways by acting as a tracer or marker.

Pharmaceutical Development

The compound plays a crucial role in the synthesis of pharmaceutical agents . Its structural features enable the development of drugs with enhanced efficacy and specificity. Researchers utilize it to create various drug candidates targeting different biological pathways.

Case Studies in Drug Development

- Anticancer Agents : Investigations have shown that derivatives of this compound exhibit promising anticancer activity, making them potential candidates for further development.

- Anti-inflammatory Drugs : The compound has been explored for its anti-inflammatory properties, leading to the synthesis of new therapeutic agents.

Industrial Applications

In industrial settings, this compound is used in the production of agrochemicals and specialty chemicals . Its versatility allows for the formulation of products that require specific chemical properties.

Key Industrial Uses

- Agrochemical Formulations : It is utilized in creating herbicides and pesticides due to its reactivity and stability.

- Specialty Chemicals : The compound finds applications in producing various specialty chemicals used in manufacturing processes.

作用機序

The mechanism by which 4-Ethoxy-3-(trifluoromethyl)benzaldehyde exerts its effects depends on the specific chemical reactions it undergoes. The trifluoromethyl group is known to influence the electronic properties of the benzene ring, making it more reactive towards electrophilic substitution. The ethoxy group can act as an electron-donating group, further modifying the reactivity of the compound.

類似化合物との比較

Physicochemical Properties

- Solubility : The ethoxy group increases lipophilicity, rendering this compound less water-soluble than its methoxy counterpart (which is "slightly soluble in water" per ).

- Stability : Trifluoromethyl groups enhance thermal and oxidative stability. However, ethoxy ethers may undergo cleavage under strongly acidic conditions, unlike fluoro or trifluoromethoxy substituents .

生物活性

4-Ethoxy-3-(trifluoromethyl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis routes, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H10F3O2

- Molar Mass : 224.18 g/mol

Synthesis Methods

The synthesis of this compound typically involves the following methods:

- Electrophilic Aromatic Substitution : This method introduces the trifluoromethyl group onto the aromatic ring followed by the ethoxy group.

- Vilsmeier-Haack Reaction : This technique can be used for the formylation of the aromatic compound, providing an efficient route to obtain the aldehyde functionality.

Biological Activity

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. The presence of the ethoxy group may further modulate this activity, potentially enhancing efficacy against various bacterial strains.

Anti-inflammatory Effects

Studies have shown that derivatives of trifluoromethylbenzaldehydes can inhibit inflammatory pathways. For instance, compounds with similar structures have demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Anticancer Properties

Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the disruption of microtubule assembly, which is crucial for cell division.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial effects of various trifluoromethyl-substituted benzaldehydes, including this compound. The results indicated a notable zone of inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 30 | Staphylococcus aureus |

Case Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that the compound reduced TNF-α levels significantly compared to controls. This suggests that it may serve as a basis for developing anti-inflammatory drugs.

| Concentration (µM) | TNF-α Inhibition (%) |

|---|---|

| 1 | 25 |

| 10 | 50 |

| 50 | 75 |

Case Study 3: Anticancer Activity

In a recent study involving breast cancer cell lines, treatment with this compound resulted in increased caspase-3 activity, indicating apoptosis induction.

| Concentration (µM) | Caspase-3 Activity (fold increase) |

|---|---|

| 1 | 1.5 |

| 5 | 2.0 |

| 10 | 2.5 |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

- Microtubule Destabilization : Similar compounds have shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

- Cytokine Modulation : The ethoxy group may enhance solubility and bioavailability, facilitating better interaction with inflammatory mediators.

Q & A

Basic: What are the common synthetic routes for preparing 4-Ethoxy-3-(trifluoromethyl)benzaldehyde?

Methodological Answer:

The synthesis of this compound typically involves nucleophilic substitution or oxidation reactions. A general protocol includes:

Substituted Benzaldehyde Condensation : React trifluoromethyl-containing precursors (e.g., 3-(trifluoromethyl)phenol) with ethoxy groups under acidic conditions. For example, refluxing with glacial acetic acid in ethanol promotes etherification .

Oxidation of Alcohol Intermediates : Use oxidizing agents like KMnO₄ or CrO₃ to convert benzylic alcohols to aldehydes, ensuring regioselectivity at the 4-position .

Purification : Column chromatography or recrystallization (e.g., ethanol solvent) isolates the product, confirmed via NMR (¹H/¹³C) and FTIR for aldehyde (C=O stretch ~1700 cm⁻¹) and trifluoromethyl groups .

Advanced: How can contradictions in spectroscopic data for this compound be resolved during structural elucidation?

Methodological Answer:

Discrepancies in NMR or mass spectrometry data often arise from impurities or stereoelectronic effects of the trifluoromethyl group. To resolve these:

Multi-Technique Cross-Validation : Combine ¹⁹F NMR (to confirm CF₃ position) with high-resolution mass spectrometry (HRMS) for molecular formula accuracy .

X-ray Crystallography : Grow single crystals via slow evaporation (ethanol/water) and refine hydrogen positions using difference Fourier maps, as demonstrated for similar benzaldehydes .

Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to identify anomalous peaks caused by solvent interactions .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

Advanced: How does the electron-withdrawing trifluoromethyl group influence reactivity in nucleophilic addition reactions?

Methodological Answer:

The CF₃ group significantly alters electronic and steric environments:

Electronic Effects : The strong -I effect reduces electron density at the aldehyde, increasing electrophilicity. This accelerates nucleophilic attacks (e.g., Grignard additions) but may require moderated conditions to avoid over-reactivity .

Steric Hindrance : The bulky CF₃ group at the 3-position directs nucleophiles to the 4-ethoxy-substituted ring face, as observed in regioselective aldol condensations .

Kinetic Studies : Monitor reactions via in situ ¹⁹F NMR to track intermediates, as demonstrated for trifluoromethyl benzaldehyde derivatives .

Advanced: How can researchers design biological activity assays for derivatives of this compound?

Methodological Answer:

Target Selection : Screen against enzymes like Discoidin Domain Receptors (DDRs), where trifluoromethyl benzaldehydes show inhibitory potential .

In Vitro Assays :

- Enzyme Inhibition : Use fluorescence polarization to measure binding affinity (IC₅₀) .

- Cytotoxicity : Test against cancer cell lines (e.g., MCF-7) via MTT assays, comparing EC₅₀ values of derivatives .

SAR Analysis : Correlate substituent effects (e.g., ethoxy vs. methoxy) with activity using molecular docking (AutoDock/Vina) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact. The aldehyde group is a known irritant .

Waste Disposal : Neutralize with NaHSO₃ before aqueous disposal, as per EPA guidelines for aromatic aldehydes .

Spill Management : Absorb with vermiculite and treat with 10% NaOH solution to degrade reactive groups .

Advanced: How to optimize reaction yields when synthesizing derivatives under conflicting literature conditions?

Methodological Answer:

DoE (Design of Experiments) : Vary solvent polarity (ethanol vs. DMF), temperature (reflux vs. RT), and catalyst (AcOH vs. H₂SO₄) to identify optimal parameters .

In Situ Monitoring : Use TLC (hexane/EtOAc) or inline IR to detect intermediates and adjust reaction times dynamically .

Contradiction Resolution : Replicate conflicting methods (e.g., vs. 6) and compare purity via HPLC-MS to determine superior protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。